molecular formula C16H18FNO4S B5085115 2,5-diethoxy-N-(4-fluorophenyl)benzenesulfonamide

2,5-diethoxy-N-(4-fluorophenyl)benzenesulfonamide

Cat. No. B5085115
M. Wt: 339.4 g/mol
InChI Key: GYXCSAWFNVPQIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-diethoxy-N-(4-fluorophenyl)benzenesulfonamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is also known by its chemical name, FLEA, and has been studied for its various properties and effects.

Mechanism of Action

The mechanism of action of 2,5-diethoxy-N-(4-fluorophenyl)benzenesulfonamide involves the inhibition of the COX-2 enzyme, which is responsible for the production of prostaglandins that cause inflammation. By inhibiting this enzyme, FLEA reduces inflammation and pain in the body.
Biochemical and Physiological Effects:
2,5-diethoxy-N-(4-fluorophenyl)benzenesulfonamide has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, indicating its potential as a therapeutic agent. It has also been found to have a low toxicity profile, making it a safe compound for use in laboratory experiments.

Advantages and Limitations for Lab Experiments

The advantages of using 2,5-diethoxy-N-(4-fluorophenyl)benzenesulfonamide in laboratory experiments include its anti-inflammatory and analgesic properties, as well as its low toxicity profile. However, the limitations of using this compound include the need for further research to determine its efficacy and potential side effects.

Future Directions

There are many potential future directions for research on 2,5-diethoxy-N-(4-fluorophenyl)benzenesulfonamide. One area of research could focus on its potential as a therapeutic agent for the treatment of various diseases such as rheumatoid arthritis and cancer. Another area of research could focus on its mechanism of action and how it interacts with other compounds in the body. Additionally, further research could investigate the potential side effects and toxicity of this compound.

Synthesis Methods

2,5-diethoxy-N-(4-fluorophenyl)benzenesulfonamide can be synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis process involves the use of reagents such as sodium hydride, lithium aluminum hydride, and sodium borohydride. The final product is obtained through purification and crystallization.

Scientific Research Applications

2,5-diethoxy-N-(4-fluorophenyl)benzenesulfonamide has been studied for its potential applications in the field of medicine. It has been found to have anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of various diseases such as rheumatoid arthritis and cancer.

properties

IUPAC Name

2,5-diethoxy-N-(4-fluorophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO4S/c1-3-21-14-9-10-15(22-4-2)16(11-14)23(19,20)18-13-7-5-12(17)6-8-13/h5-11,18H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYXCSAWFNVPQIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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